molecular formula C29H29N3O3 B2456060 2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 894887-16-2

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2456060
CAS No.: 894887-16-2
M. Wt: 467.569
InChI Key: OMTMNNLWRSFXAY-UHFFFAOYSA-N
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Description

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, an ethylbenzoyl group, and an isopropylphenyl acetamide moiety.

Properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c1-5-20-7-9-22(10-8-20)27(34)25-16-32(29-24(28(25)35)15-6-19(4)30-29)17-26(33)31-23-13-11-21(12-14-23)18(2)3/h6-16,18H,5,17H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTMNNLWRSFXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the ethylbenzoyl group, and the attachment of the isopropylphenyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-methylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide
  • 2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylphenyl)acetamide

Uniqueness

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule belonging to the naphthyridine class. Its complex structure features a naphthyridine core with various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C28H27N3O3C_{28}H_{27}N_{3}O_{3}, and it has been cataloged under the CAS number 894885-41-7. The structure includes a 4-ethylbenzoyl moiety and an N-(4-propan-2-yl)phenyl acetamide group.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in medicinal chemistry. These compounds have shown potential as:

  • Antimicrobial Agents : Exhibiting activity against various bacteria and fungi.
  • Anticancer Agents : Inhibiting tumor cell proliferation in vitro and in vivo.
  • Enzyme Inhibitors : Targeting specific enzymes associated with disease pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking their activity.
    Enzyme TargetInhibition TypeReference
    WRN RecQ helicaseCompetitive
    ATAD2 ATPaseLow-micromolar inhibition

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of naphthyridine showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be developed as an anticancer agent.
    • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • Results : IC50 values in the low micromolar range were observed.
  • Antimicrobial Properties : Research indicated that similar naphthyridine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Tested Strains : Staphylococcus aureus, Escherichia coli.
    • Findings : Minimum inhibitory concentrations (MICs) ranged from 16 to 64 µg/mL.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of functional groups. Here is a comparison with structurally related compounds:

Compound NameStructure HighlightsUnique Features
Compound AContains a bromine atom and a methylamino groupInvestigated for different therapeutic areas
Compound BFeatures a chloro substituent on a phenyl ringPotentially different pharmacokinetics due to chlorine
Compound CLacks complex substituentsLess potent but easier to synthesize

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